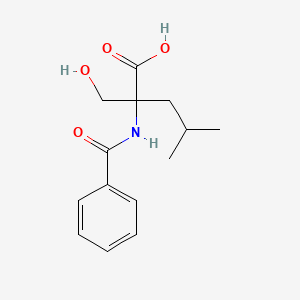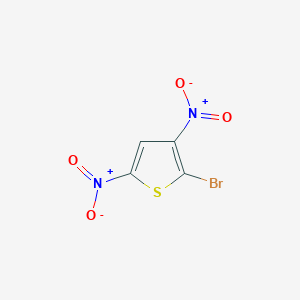
2-溴-3,5-二硝基噻吩
描述
2-Bromo-3,5-dinitrothiophene (BDNT) is a compound that belongs to the family of nitrothiophene derivatives. It is a fully substituted thiophene unit with two electron-withdrawing nitro groups at 3,4-positions and a bromo functional group at the 2-position .
Synthesis Analysis
The synthesis of 2-Bromo-3,5-dinitrothiophene involves the nitration of 2-bromothiophene . The nitration protocols have been optimized to efficiently dinitrate 2,5-dihalothiophenes with yields of approximately 80–95% .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-dinitrothiophene has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The rates of anilino-debromination of 2-Bromo-3,5-dinitrothiophene by some ortho-substituted anilines have been measured in methanol . The kinetic results have been treated according to the multiparameter analysis of ortho-effects proposed by Fujita and Nishioka .
Physical and Chemical Properties Analysis
BDNT is a yellow crystalline solid with a melting point of 117-118°C. It has a density of 2.09 g/cm3 and is insoluble in water. It is slightly soluble in ethanol, acetone, and benzene. BDNT is a nitro compound and is explosive in nature. It is photosensitive and can undergo photodecomposition under UV light.
科学研究应用
合成与结构表征
“2-溴-3,5-二硝基噻吩”是一种重要的化合物,用于合成和结构表征2,5-二卤-3,4-二硝基噻吩 . 它使用新的硝化方案合成,所得产物易于结晶,可以通过X射线晶体学进行表征 .
低带隙聚合物体系的前体
“2-溴-3,5-二硝基噻吩”已成为多种低带隙聚合物体系的重要前体 . 在某些情况下,溴官能团仅用作封闭基团,以允许在β位进行硝化 .
通过芳基-芳基偶联进行功能化
“2-溴-3,5-二硝基噻吩”中的溴基团可以通过芳基-芳基偶联进一步功能化,以产生更复杂的共聚物结构 .
工业化学和材料科学
噻吩衍生物,例如“2-溴-3,5-二硝基噻吩”,在工业化学和材料科学中用作缓蚀剂 .
有机半导体
噻吩介导的分子,包括“2-溴-3,5-二硝基噻吩”,在有机半导体的进步中发挥着重要作用 .
有机场效应晶体管(OFET)和有机发光二极管(OLED)
具有噻吩环系统的分子,例如“2-溴-3,5-二硝基噻吩”,用于制造有机场效应晶体管(OFET)和有机发光二极管(OLED) .
SNAr反应的绿色方案
“2-溴-3,5-二硝基噻吩”用于一种高效快速的对胺和硫酚的SNAr反应的绿色方案,该方案使用微波加热 .
反应动力学
安全和危害
未来方向
2-Bromo-3,5-dinitrothiophene has shown a wide range of biological activities, with it showing the highest activity against all three organisms E. coli, M. luteus, and A. niger . It has become an important precursor to a variety of low band gap polymeric systems . The synthesized products show very interesting morphological features (microporous tube) towards privileged nanotechnology .
作用机制
Target of Action
The primary targets of 2-Bromo-3,5-dinitrothiophene are intracellular thiols . These are sulfur-containing compounds found within cells that play a crucial role in various cellular processes, including detoxification, enzyme activity regulation, and cellular signaling .
Mode of Action
2-Bromo-3,5-dinitrothiophene interacts with its targets through a process known as nucleophilic attack . This involves the intracellular thiols attacking the 2-position of the heterocyclic ring of the compound, leading to the displacement of the bromine atom . This interaction results in changes to the cellular environment and can affect the function of the cell .
Biochemical Pathways
It is known that the compound’s interaction with intracellular thiols can disrupt normal cellular processes . The disruption of these processes can lead to a wide range of effects, depending on the specific pathways involved .
Pharmacokinetics
The compound’s interaction with intracellular thiols suggests that it is able to penetrate cellular membranes and distribute within the cell . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The result of 2-Bromo-3,5-dinitrothiophene’s action is the inhibition of the growth of certain organisms. Studies have shown that the compound displays a wide range of activities, with the highest activity observed against E. coli, M. luteus, and A. niger .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,5-dinitrothiophene. For example, the compound’s efficacy can be affected by the presence of other compounds in the environment that can compete with it for interaction with intracellular thiols . Additionally, certain environmental conditions may affect the stability of the compound, potentially altering its effectiveness .
生化分析
Biochemical Properties
2-Bromo-3,5-dinitrothiophene plays a significant role in biochemical reactions due to its reactive bromine and nitro groups. These functional groups allow the compound to participate in various chemical reactions, including nucleophilic substitution and reduction reactions. In biochemical contexts, 2-Bromo-3,5-dinitrothiophene interacts with enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with intracellular thiols, leading to the displacement of the bromine atom. This interaction is crucial for its biological activity, as it can inhibit the growth of certain microorganisms by disrupting their metabolic processes .
Cellular Effects
The effects of 2-Bromo-3,5-dinitrothiophene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-3,5-dinitrothiophene can inhibit the growth of bacteria such as Escherichia coli and Micrococcus luteus by interfering with their metabolic pathways . Additionally, it can form complexes with cellular components, leading to changes in gene expression and disruption of normal cellular functions.
Molecular Mechanism
At the molecular level, 2-Bromo-3,5-dinitrothiophene exerts its effects through several mechanisms. One of the primary mechanisms involves the nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, resulting in the displacement of the bromine atom . This reaction leads to the formation of reactive intermediates that can interact with various biomolecules, including enzymes and proteins. These interactions can result in enzyme inhibition or activation, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3,5-dinitrothiophene can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 2-Bromo-3,5-dinitrothiophene is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 2-Bromo-3,5-dinitrothiophene in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-3,5-dinitrothiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, by inhibiting the growth of harmful microorganisms . At higher doses, 2-Bromo-3,5-dinitrothiophene can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
2-Bromo-3,5-dinitrothiophene is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo reduction reactions, where the nitro groups are converted to amino groups, leading to the formation of different metabolites . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell. The interactions with enzymes involved in these pathways are crucial for understanding the compound’s biological activity.
Transport and Distribution
The transport and distribution of 2-Bromo-3,5-dinitrothiophene within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for determining the compound’s bioavailability and overall effectiveness in biological systems.
Subcellular Localization
The subcellular localization of 2-Bromo-3,5-dinitrothiophene is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization is important for elucidating the compound’s activity and function within the cell.
属性
IUPAC Name |
2-bromo-3,5-dinitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDWPFRFHFXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380800 | |
| Record name | 2-bromo-3,5-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-38-5 | |
| Record name | 2-bromo-3,5-dinitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromo-3,5-dinitrothiophene particularly reactive in nucleophilic aromatic substitution reactions?
A1: The high reactivity of 2-bromo-3,5-dinitrothiophene stems from the presence of two strongly electron-withdrawing nitro groups (NO2) at the 3 and 5 positions of the thiophene ring. These groups create an electron-deficient ring system, making it highly susceptible to attack by nucleophiles. This effect is further enhanced by the presence of bromine (Br) at the 2 position, which acts as a good leaving group. Studies have shown [, ] that 2-bromo-3,5-dinitrothiophene exhibits strong antimicrobial activity, likely due to its reactivity with nucleophilic thiol groups present in essential enzymes of microorganisms.
Q2: Can you elaborate on the mechanism of nucleophilic aromatic substitution (SNAr) involving 2-bromo-3,5-dinitrothiophene? Is it a concerted or stepwise process?
A2: While traditionally considered a concerted process, recent research using the novel Reactive Internal Reaction Coordinate (RIRC) technique on the reaction of 2-bromo-3,5-dinitrothiophene with piperidine suggests a more nuanced view []. While the overall reaction appears concerted based on energy profiles, the RIRC analysis identified a "Hidden Reaction Intermediate" (HRI). This HRI exhibits characteristics of a zwitterionic species, indicating a stepwise mechanism where the nucleophile adds to the ring before bromide departure.
Q3: How does the presence of a methyl group at the 4-position of the thiophene ring affect the reactivity of 2-bromo-3,5-dinitrothiophene?
A3: Research comparing the reactivity of 2-bromo-3,5-dinitrothiophene with its 4-methyl derivative found that the presence of the methyl group at the 4-position does not significantly hinder the reaction rate []. This finding is particularly interesting as it suggests the absence of secondary steric effects in nucleophilic substitutions on thiophene rings, defying expectations based on traditional molecular models.
Q4: What is the significance of studying the kinetics of reactions involving 2-bromo-3,5-dinitrothiophene with different anilines?
A4: Investigating the kinetics of reactions between 2-bromo-3,5-dinitrothiophene and various meta- and para-substituted anilines provides valuable insight into the factors influencing SNAr reactions [, ]. By analyzing reaction rates with different substituents on the aniline ring, researchers can apply tools like the Hammett and Ingold-Yukawa-Tsuno equations to understand the electronic effects governing these reactions. This knowledge can then be used to predict reactivity patterns for similar systems and design more efficient synthetic strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




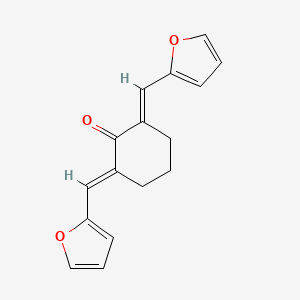
![1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one](/img/structure/B1621013.png)

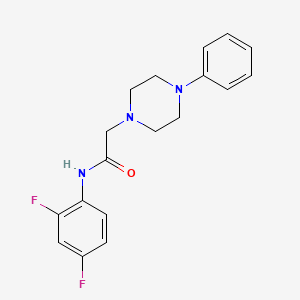

![3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1621022.png)
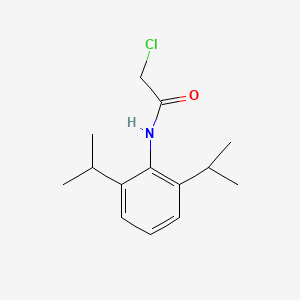

![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)
![1-[3-(Methylthio)phenyl]-2-thiourea](/img/structure/B1621030.png)
